1,3-Dicyclohexylpropane
Overview
Description
1,3-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It consists of a propane backbone with cyclohexyl groups attached to the first and third carbon atoms. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dicyclohexylpropane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 1,3-dicyclohexylpropene. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexylpropane using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Cyclohexylpropanol or cyclohexylpropanone.
Reduction: Cyclohexylpropane.
Substitution: 1,3-Dibromocyclohexylpropane.
Scientific Research Applications
1,3-Dicyclohexylpropane has several applications in scientific research:
Catalysis and Organic Synthesis: It is used as a starting material in the synthesis of various organic compounds. For example, it is involved in iridium-catalyzed carbon-carbon coupling reactions.
Medical and Biological Applications: Derivatives of this compound have been studied for their potential antitumor activity, particularly in human glioma cells.
Green Chemistry: It is used in the synthesis of environmentally friendly catalysts, emphasizing the principles of green chemistry.
Material Science: The compound is used in the synthesis of organosilicon building blocks and block copolymers, which are crucial for developing new materials with tailored properties.
Photoluminescence: It is used in the synthesis of materials for electroluminescent devices, showing potential in optoelectronics.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexylpropane depends on its specific application. In catalysis, it acts as a ligand or a reactant that facilitates the formation of carbon-carbon bonds. In biological applications, its derivatives interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways involved vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylpropane: Similar structure but lacks the second cyclohexyl group.
1,3-Dicyclohexylpropene: Contains a double bond in the propane backbone.
1,3-Dicyclohexylpropane-1,3-diol: Contains hydroxyl groups on the first and third carbon atoms.
Uniqueness
This compound is unique due to its symmetrical structure and the presence of two cyclohexyl groups, which impart specific physical and chemical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns.
Properties
IUPAC Name |
3-cyclohexylpropylcyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h14-15H,1-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQIPWNPFZCAIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074705 | |
Record name | Cyclohexane, 1,1'-(1,3-propanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3178-24-3 | |
Record name | 1,3-Dicyclohexylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003178243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dicyclohexylpropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane, 1,1'-(1,3-propanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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